molecular formula C19H14N2O2 B1274979 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one CAS No. 60986-80-3

5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one

Cat. No.: B1274979
CAS No.: 60986-80-3
M. Wt: 302.3 g/mol
InChI Key: LCNDUGHNYMJGIW-UHFFFAOYSA-N
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Description

5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the isoxazole family This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-diphenylisoxazole with methylating agents in the presence of a base to introduce the methyl group at the 5-position. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxidized derivatives with potential biological activities.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups, which can be further explored for their biological activities .

Scientific Research Applications

5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

    5-Methyl-3,4-diphenylisoxazole: Another isoxazole derivative with similar structural features but different biological activities.

    3,6-Diphenylisoxazole: Lacks the methyl group at the 5-position, leading to different chemical and biological properties.

    4,5-Dihydro-5-methyl-3,4-diphenylisoxazole:

Uniqueness: 5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one is unique due to its fused ring structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-21-15(13-8-4-2-5-9-13)12-16-17(19(21)22)18(20-23-16)14-10-6-3-7-11-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNDUGHNYMJGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401226
Record name 5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60986-80-3
Record name 5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 26.1 g (0.0815 mole) of N-methyl-5-phenacyl-3-phenyl-4-isoxazole carboxamide and 261 ml. of 2 M sulfuric acid is refluxed for 24 hours. The mixture is cooled and extracted with methylene chloride. The methylene chloride layer is washed with water and then brine, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The residue is triturated with ether and then recrystallized from ethanol to give 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one, m.p. 149°-151.5° C.
Name
N-methyl-5-phenacyl-3-phenyl-4-isoxazole carboxamide
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, there is added 54 liters of acetone to 5.4 kilograms (16.9 mole) of 5-(2-amino-2-phenylethenyl)-N-methyl-3-phenyl-isoxazole-4-carboxamide at room temperature. To the resulting suspension, there is added 10.8 liters of approximately 5N hydrochloric acid while maintaining the temperature below 25° C. The mixture is then stirred overnight at 25° to 28° C. The resulting suspension is diluted with 16 liters of water at room temperature, and after mixing for 15 minutes, the solids are then filtered off and washed three times with a mixture of acetone/water (2:1). The resulting solids are then dried under reduced pressure at 45° C. to obtain 3.86 kilograms of 5-methyl-3,6-diphenyl-isoxazolo[4,5-c]pyridine-4(5H)-one; m.p. 145° to 148° C. The mother liquor is then concentrated under reduced pressure maintaining the temperature below 50° C. The mother liquor is then cooled to 20° C., the solids filtered off and washed three times with acetone/water (2:1) to obtain a second crop of 290 grams of 5-methyl-3,6-diphenyl-isoxazolo[4,5-c]pyridine-4(5H)-one; m.p. 140° to 145° C.; Yield 81%.
Quantity
54 L
Type
reactant
Reaction Step One
Name
5-(2-amino-2-phenylethenyl)-N-methyl-3-phenyl-isoxazole-4-carboxamide
Quantity
5.4 kg
Type
reactant
Reaction Step One
Quantity
10.8 L
Type
reactant
Reaction Step Two
Name
Quantity
16 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one
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Reactant of Route 6
5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one
Customer
Q & A

Q1: How does 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (MDIP) interact with its target, the metabotropic glutamate receptor 7 (mGluR7), and what are the downstream effects of this interaction?

A1: MDIP acts as an allosteric antagonist of mGluR7. [] This means it binds to a site on the receptor different from the site where the natural ligand, glutamate, binds. Binding of MDIP prevents the receptor from being activated by glutamate. [] This antagonism was demonstrated by MDIP's ability to inhibit the effects of the mGluR7 agonist, L-AP4 (l-(+)-2-amino-4-phosphonobutyric acid), in various cellular assays. [] For example, MDIP inhibited L-AP4-induced intracellular calcium mobilization and reversed L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing mGluR7. []

Q2: What is the relationship between the structure of MDIP and its activity on mGluR7?

A2: While the provided research primarily focuses on the pharmacological characterization of MDIP, it also explores the structure-activity relationship (SAR) by introducing a chemically modified derivative, MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one). [] MMPIP demonstrated higher potency than MDIP in some assays, suggesting that modifications to the phenyl ring of MDIP can influence its interaction with mGluR7 and its antagonistic activity. [] Further research exploring a wider range of MDIP analogs could provide a more comprehensive understanding of the structural features essential for its mGluR7 antagonism.

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